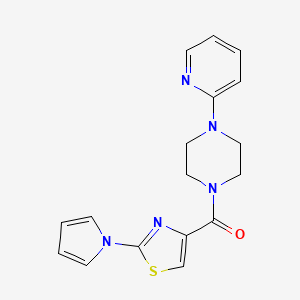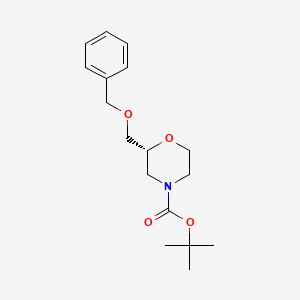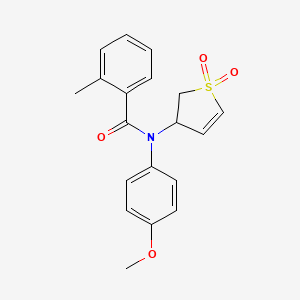
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride is a compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a cyclooctanamine structure
Métodos De Preparación
The synthesis of N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the cyclooctanamine moiety. One common synthetic route includes the reaction of pyrrolidine with an appropriate alkylating agent to form the N-(2-pyrrolidin-1-ylethyl) intermediate. This intermediate is then reacted with cyclooctanamine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the cyclooctanamine moiety can be substituted with different functional groups using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-(2-Pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride can be compared with other similar compounds such as pyrrolidine derivatives and cyclooctanamine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Pyrrolidine derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Cyclooctanamine derivatives: These compounds are studied for their potential therapeutic applications and unique chemical properties.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and applications .
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylethyl)cyclooctanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-4-8-14(9-5-3-1)15-10-13-16-11-6-7-12-16;;/h14-15H,1-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYANBBWMNNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]propanoate](/img/structure/B2706599.png)
![Methyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2706601.png)

![3-ethyl-N-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2706604.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2706609.png)
![Ethyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B2706610.png)



![4-tert-butyl-N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2706616.png)


